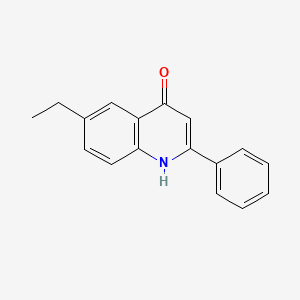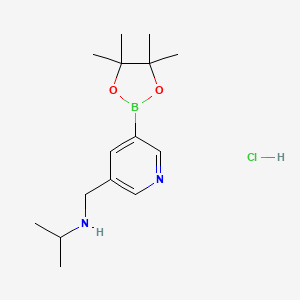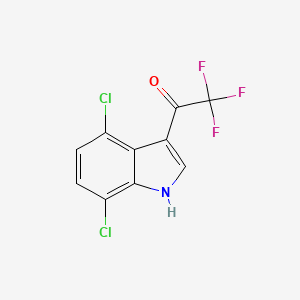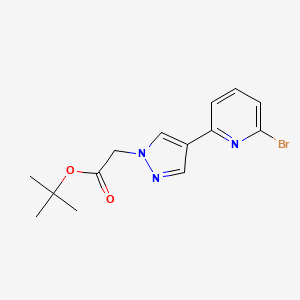![molecular formula C13H12BFO2S B13726273 [4-[(3-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726273.png)
[4-[(3-Fluorobenzyl)thio]phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(3-Fluorobenzyl)thio]phenyl]boronic acid: is a boronic acid derivative that features a phenyl ring substituted with a thioether-linked 3-fluorobenzyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(3-Fluorobenzyl)thio]phenyl]boronic acid typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-bromothiophenol with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the thioether linkage.
Borylation: The resulting thioether is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (PdCl2(dppf)) and a base (KOAc) to introduce the boronic acid functionality.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst, a base, and an appropriate solvent.
Oxidation and Reduction: The thioether linkage in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). Reduction reactions can also be performed to modify the functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, PdCl2(dppf)
Bases: K2CO3, KOAc
Solvents: Toluene, THF, DMF
Oxidizing Agents: H2O2, m-CPBA
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Sulfoxides and Sulfones: Formed through oxidation of the thioether linkage.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: [4-[(3-Fluorobenzyl)thio]phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.
Biology and Medicine:
Drug Discovery: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways involving boronic acids.
Industry:
Material Science: The compound can be used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [4-[(3-Fluorobenzyl)thio]phenyl]boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various applications such as enzyme inhibition and molecular recognition. The thioether linkage and fluorobenzyl group can also influence the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid derivative without the thioether and fluorobenzyl substitutions.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a fluorobenzyl group, leading to different reactivity and applications.
4-(Trifluoromethoxy)phenylboronic Acid: Features a trifluoromethoxy group, which also alters its chemical properties and uses.
Uniqueness:
Thioether Linkage: The presence of the thioether linkage in [4-[(3-Fluorobenzyl)thio]phenyl]boronic acid provides unique reactivity, particularly in oxidation and reduction reactions.
Fluorobenzyl Group: The fluorobenzyl group can influence the compound’s electronic properties and its interaction with other molecules, making it distinct from other boronic acids.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H12BFO2S |
|---|---|
Molekulargewicht |
262.1 g/mol |
IUPAC-Name |
[4-[(3-fluorophenyl)methylsulfanyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BFO2S/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8,16-17H,9H2 |
InChI-Schlüssel |
PNOBFDKLEHQRHE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)SCC2=CC(=CC=C2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13726190.png)
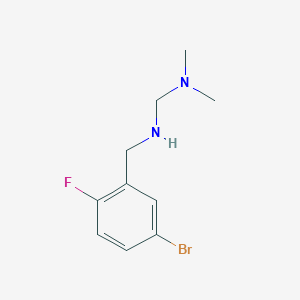
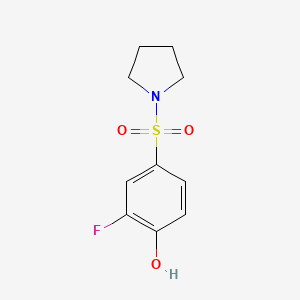
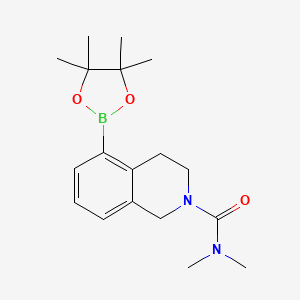
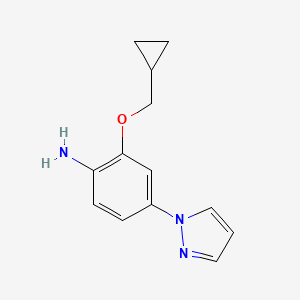
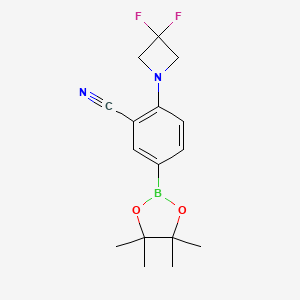


![sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B13726264.png)

